molecular formula C12H19NO B1529266 2-(4-Propoxyphenyl)propan-2-amine CAS No. 1310308-64-5

2-(4-Propoxyphenyl)propan-2-amine

Cat. No.: B1529266
CAS No.: 1310308-64-5
M. Wt: 193.28 g/mol
InChI Key: LAPYAOOHLUQVQX-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)propan-2-amine is a tertiary amine derivative featuring a propan-2-amine core substituted at the 2-position with a 4-propoxyphenyl group.

Structurally, the compound shares similarities with amphetamine derivatives, where modifications to the phenyl ring influence biological activity . Its 4-propoxy group distinguishes it from simpler analogs like 4-methoxyamphetamine (4-MA), which is associated with stimulant effects . aureus NorA efflux pumps at 50 µM .

Properties

IUPAC Name

2-(4-propoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-9-14-11-7-5-10(6-8-11)12(2,3)13/h5-8H,4,9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPYAOOHLUQVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)propan-2-amine typically involves the reaction of 4-propoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production methods for 2-(4-Propoxyphenyl)propan-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Propoxyphenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Propan-2-amine Derivatives
Compound Name Substituent Predicted logP Melting Point (°C) Solubility (mg/mL)
2-(4-Propoxyphenyl)propan-2-amine 4-Propoxyphenyl ~3.5 Not reported Low (lipophilic)
1-(4-Methoxyphenyl)propan-2-amine 4-Methoxyphenyl ~1.7 64-66 Moderate
2-(4-(Benzyloxy)phenyl)propan-2-amine 4-Benzyloxyphenyl ~4.0 Not reported Very low

Biological Activity

2-(4-Propoxyphenyl)propan-2-amine is an organic compound characterized by its distinct molecular structure, featuring a propoxy group attached to a phenyl ring and a propan-2-amine backbone. This unique arrangement potentially influences its biological properties and pharmacological activities. This article aims to explore the compound's biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Molecular Structure and Properties

The molecular formula of 2-(4-Propoxyphenyl)propan-2-amine is C12H17NO, and its structure can be depicted as follows:

C6H4(OC3H7) C(CH3)(NH2)\text{C}_6\text{H}_4(\text{O}\text{C}_3\text{H}_7)\text{ C}(\text{CH}_3)(\text{NH}_2)

The presence of the propoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and receptors, thereby influencing its pharmacological effects.

Biological Activity

Research indicates that 2-(4-Propoxyphenyl)propan-2-amine exhibits various biological activities, primarily through its binding affinity to specific receptors. Key findings include:

  • Receptor Binding Affinity : Interaction studies have shown that this compound binds to multiple biological targets, suggesting a potential role in modulating receptor activity.
  • Pharmacological Potential : Preliminary studies indicate that 2-(4-Propoxyphenyl)propan-2-amine may have therapeutic implications in treating disorders associated with G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in several neuropsychiatric conditions .
  • Comparative Activity : When compared to structurally similar compounds, such as 1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amine and (3-Ethoxy-4-propoxyphenyl)methylamine, variations in substituents significantly affect their biological behavior and activity profiles.

Case Study 1: GPR88 Agonist Activity

A study focused on the design and synthesis of novel (4-alkoxyphenyl)glycinamides demonstrated that compounds similar to 2-(4-Propoxyphenyl)propan-2-amine can activate GPR88 through a Gαi-coupled signaling pathway. This activation was linked to reduced alcohol self-administration in animal models, indicating potential therapeutic applications for addiction treatment .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR involving alkoxy substitutions revealed that modifications on the propoxy group could enhance the potency and brain bioavailability of similar compounds. The findings suggest that optimizing lipophilicity through structural changes could improve the efficacy of 2-(4-Propoxyphenyl)propan-2-amine as a therapeutic agent .

Data Table: Comparative Biological Activity of Related Compounds

Compound NameUnique FeaturesPotential Biological Activity
2-(4-Propoxyphenyl)propan-2-aminePropoxy group enhances lipophilicityModulates GPCR activity
1-(3,5-Dimethoxy-4-propoxyphenyl)propan-2-amineContains methoxy groups enhancing receptor interactionPotential GPR88 agonist
(3-Ethoxy-4-propoxyphenyl)methylamineFeatures ethoxy substituent affecting solubilityVaries in receptor binding affinity
3-(2-Propoxyphenyl)propan-1-amineDifferent amine structure impacting reactivityComparative study needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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